5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole
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Overview
Description
5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine-O-sulfonic acid, followed by cyclization . The reaction conditions often require the use of catalysts such as copper (I) chloride or gold (III) chloride to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the development of metal-free synthetic routes is gaining attention due to environmental and economic considerations .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Nitro- or halogen-substituted phenyl derivatives.
Scientific Research Applications
5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole .
Nilutamide: 5,5-Dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione.
3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole: .
Uniqueness
5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and phenyl groups enhances its reactivity and potential for diverse applications compared to other isoxazole derivatives .
Properties
CAS No. |
62260-72-4 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5,5-dimethyl-4-nitro-3-phenyl-4H-1,2-oxazole |
InChI |
InChI=1S/C11H12N2O3/c1-11(2)10(13(14)15)9(12-16-11)8-6-4-3-5-7-8/h3-7,10H,1-2H3 |
InChI Key |
QFENGDMXCZZCNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=NO1)C2=CC=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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